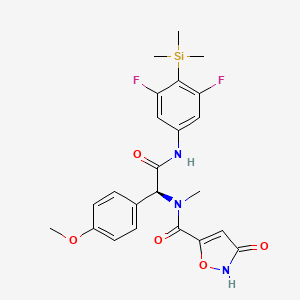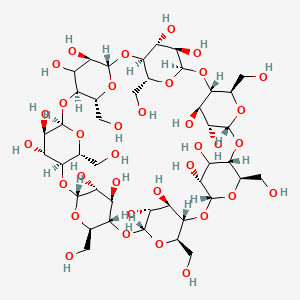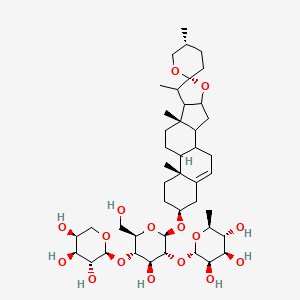
Nvp-cee321
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CEE321 is a synthetic organic compound that functions as a pan-Janus kinase (JAK) inhibitor. It was designed for its anti-inflammatory potential and is primarily used in the treatment of atopic dermatitis. CEE321 exhibits limited systemic exposure following topical application, making it a novel “soft drug” in the class of anti-inflammatory JAK inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CEE321 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aniline derivatives with pyridine carboxamides under controlled conditions.
Functionalization: The core structure is further functionalized by introducing various substituents to enhance its inhibitory activity against JAK kinases.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of CEE321 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the intermediate compounds.
Continuous flow synthesis: This method is employed to enhance the efficiency and yield of the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions
CEE321 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: CEE321 can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CEE321 with modified functional groups, which can exhibit different levels of inhibitory activity against JAK kinases .
科学研究应用
CEE321 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving JAK inhibitors and their chemical properties.
Biology: CEE321 is employed in biological assays to study the inhibition of JAK kinases and their role in cytokine signaling.
Medicine: The compound is used in clinical trials for the treatment of atopic dermatitis and other inflammatory conditions.
Industry: CEE321 is utilized in the development of topical formulations for anti-inflammatory treatments .
作用机制
CEE321 exerts its effects by inhibiting the activity of JAK kinases, specifically JAK1, JAK2, JAK3, and TYK2. These kinases play a crucial role in cytokine signaling pathways, which are involved in various immune responses. By inhibiting these kinases, CEE321 reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation and related symptoms .
相似化合物的比较
Similar Compounds
Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Used for the treatment of rheumatoid arthritis and COVID-19
Uniqueness of CEE321
CEE321 is unique due to its limited systemic exposure and high clearance in vivo, making it suitable for topical application. Unlike other JAK inhibitors that are administered orally or intravenously, CEE321 is designed as a “soft drug” to minimize systemic side effects while providing effective local treatment .
属性
分子式 |
C18H16ClN5O |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
4-(2-chloroanilino)-6-[(6-methylpyridin-2-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16ClN5O/c1-11-5-4-8-16(22-11)24-17-9-15(12(10-21-17)18(20)25)23-14-7-3-2-6-13(14)19/h2-10H,1H3,(H2,20,25)(H2,21,22,23,24) |
InChI 键 |
OYWNKAAPXTYEBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
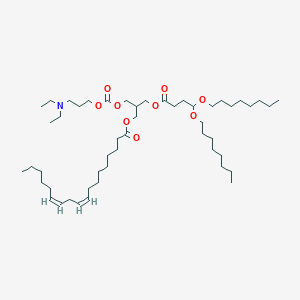

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
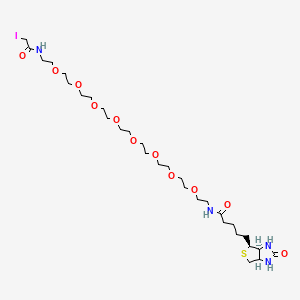
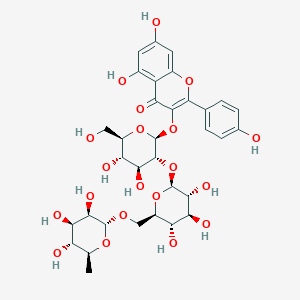
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
